Monomyristin

Übersicht

Beschreibung

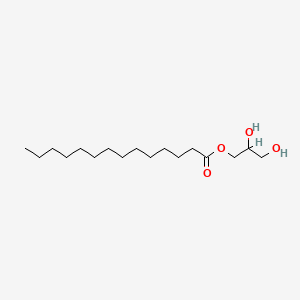

Monomyristin is a monoacylglycerol derived from myristic acid, a saturated fatty acid. It is a lipid compound that exhibits both hydrophilic and lipophilic properties, making it amphiphilic. This unique structure allows this compound to interact with various biological membranes and has led to its exploration in numerous scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Monomyristin serves as a precursor in the synthesis of other chemical compounds. Its unique structure allows it to be utilized in the development of various derivatives that can exhibit enhanced biological activities or novel properties. The synthesis methods often involve transesterification reactions and enzymatic hydrolysis, which yield different monoacylglycerol derivatives including 1-monomyristin and 2-monomyristin .

This compound has been extensively studied for its antibacterial and antifungal properties. Research indicates that it exhibits significant activity against several pathogenic microorganisms:

- Antibacterial Activity : this compound shows high efficacy against Escherichia coli, Staphylococcus aureus, and Aggregatibacter actinomycetemcomitans. For instance, studies report that 0.25% this compound demonstrated higher antibacterial activity than positive controls against E. coli .

- Antifungal Activity : It also displays antifungal properties, particularly against Candida albicans. The compound's interaction with fungal cell membranes disrupts their integrity, leading to cell lysis .

Table 1: Antibacterial and Antifungal Activity of this compound

| Microorganism | This compound Concentration | Inhibition Zone (mm) | Positive Control (mm) |

|---|---|---|---|

| Escherichia coli | 0.25% | 15 | 12 |

| Staphylococcus aureus | 0.50% | 18 | 16 |

| Candida albicans | 0.50% | 14 | 13 |

Medical Applications

Due to its antibacterial and antifungal properties, this compound is being explored for potential use in developing topical antimicrobial agents and preservatives in pharmaceutical formulations. Its ability to enhance the bioavailability of poorly soluble drugs has led to research into its formulation within nanoparticles for targeted drug delivery systems .

Case Study: Nanoparticle Formulation

A study investigated this compound-loaded polyester nanoparticles aimed at improving the solubility and bioavailability of the compound in biological applications. The nanoparticles were designed using dextran-coated poly(lactic acid), which provided stability and controlled release characteristics .

Industrial Applications

In addition to its medical uses, this compound is utilized in various industrial applications:

- Food Industry : It acts as an emulsifier and stabilizer in food products.

- Cosmetics : this compound is incorporated into cosmetic formulations for its moisturizing properties.

- Nanotechnology : Its role in formulating nanoparticles opens avenues for innovations in drug delivery systems.

Wirkmechanismus

Target of Action

Monomyristin, also known as 1-Monomyristin, is primarily targeted against various microorganisms, including bacteria and fungi . It has shown high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans , and antifungal activity against Candida albicans . These organisms are responsible for various infections in humans, making this compound a potential antimicrobial agent.

Mode of Action

This compound is an amphiphilic compound, meaning it has both lipophilic (fat-loving) and hydrophilic (water-loving) properties . This allows it to interact with the lipid bilayer of microbial cell membranes. The lipophilic properties of this compound, donated by an acyl group from fatty acid, allow it to bind to the lipid bilayer and other components on the cell membrane of the microbial organism and damage it .

Biochemical Pathways

This compound inhibits the hydrolysis of 2-oleoylglycerol and fatty acid amide hydrolase (FAAH) activity . By interacting with these biochemical pathways, this compound can disrupt the normal functioning of microbial cells, leading to their death.

Result of Action

The primary result of this compound’s action is the disruption of microbial cell membranes, leading to cell death . This makes it an effective antibacterial and antifungal agent. It has been found to show higher antibacterial activity against certain bacteria and higher antifungal activity against Candida albicans compared to the positive control .

Biochemische Analyse

Biochemical Properties

Monomyristin interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit the hydrolysis of 2-oleoylglycerol and fatty acid amide hydrolase (FAAH) activity . These interactions play a crucial role in its biochemical properties.

Cellular Effects

This compound has been observed to exhibit significant antibacterial and antifungal activities . It shows high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, and antifungal activity against Candida albicans . These effects influence various cellular processes and functions, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antibacterial and antifungal activities are attributed to these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The compound exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monomyristin can be synthesized through a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol. The glycerol is first protected with acetone to form 1,2-O-isopropylidene glycerol, which is then deprotected using Amberlyst-15 . Another method involves the enzymatic hydrolysis of triglycerides in the presence of Thermomyces lanuginosa lipase enzymes .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic hydrolysis of triglycerides. This method is preferred due to its efficiency and the ability to produce high yields of the desired monoacylglycerol .

Analyse Chemischer Reaktionen

Types of Reactions: Monomyristin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.

Reduction: It can be reduced to form glycerol and myristic acid.

Substitution: this compound can participate in esterification reactions to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Esterification reactions often use acid catalysts like sulfuric acid or enzymes like lipases.

Major Products Formed:

Oxidation: Myristic aldehyde and myristic acid.

Reduction: Glycerol and myristic acid.

Substitution: Various esters depending on the reactants used.

Vergleich Mit ähnlichen Verbindungen

Monopalmitin: Another monoacylglycerol derived from palmitic acid.

Monolaurin: Derived from lauric acid, known for its antimicrobial properties.

Comparison: Monomyristin is unique in its higher antibacterial and antifungal activities compared to monopalmitin . While monolaurin also exhibits antimicrobial properties, this compound’s specific interactions with certain bacterial and fungal strains make it particularly effective .

Biologische Aktivität

Monomyristin, a monoacylglycerol derived from myristic acid, has garnered attention for its significant biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Overview of this compound

This compound (1-monomyristin) is a glycerol ester of myristic acid, classified under monoacylglycerols. It is synthesized through various methods, including transesterification and enzymatic hydrolysis. Its structural properties contribute to its biological activity, particularly in disrupting microbial cell membranes.

2. Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against several pathogenic bacteria. The effectiveness varies based on the acyl position of the glycerol backbone.

2.1 Key Findings

- Bacterial Strains Tested : The primary strains evaluated include Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Aggregatibacter actinomycetemcomitans.

- Inhibition Zones : A study reported the inhibition zones for various concentrations of this compound against these bacteria, as shown in Table 1.

| Concentration | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | A. actinomycetemcomitans (mm) |

|---|---|---|---|---|

| 0.50% | 1.5 | 10.3 | 2.4 | 1.2 |

| 1.00% | 1.1 | 5.7 | 3.6 | 1.9 |

| 5.00% | 4.3 | 5.9 | 5.7 | 3.6 |

| 10.0% | - | 9.1 | 9.2 | 7.9 |

| Positive Control | 12.5 | 6.6 | 16.3 | 5.5 |

The results indicate that this compound shows higher antibacterial activity against S. aureus and Bacillus subtilis compared to the positive control, with inhibition zones increasing significantly at higher concentrations .

The antibacterial mechanism of this compound involves interaction with bacterial cell walls, leading to disruption and cell lysis, particularly due to the presence of hydroxyl groups that interact with components like ergosterol in fungal membranes .

3. Antifungal Activity

This compound also demonstrates antifungal properties, particularly against Candida albicans. The antifungal efficacy is notably linked to its ability to disrupt fungal cell membranes.

3.1 Key Findings

- Inhibition Against Fungi : this compound showed promising antifungal activity at concentrations above 1%, with an inhibition zone average reported as follows:

| Concentration | C. albicans (mm) |

|---|---|

| 0.50% | - |

| 1.00% | 3.5 |

| 5.00% | 3.6 |

| Positive Control | 6.8 |

These findings suggest that this compound could serve as an effective antifungal agent, especially when used in combination with other treatments .

4. Case Studies and Applications

Recent studies have explored the formulation of this compound within drug delivery systems, particularly targeting cancer cells due to its low toxicity to normal cells while maintaining antiproliferative effects against cancerous cells .

Case Study Highlights:

- Targeted Drug Delivery : this compound-loaded nanoparticles have been investigated for their ability to selectively target cervical cancer cells, showcasing its potential in therapeutic applications .

- Biocompatibility : Studies have indicated that derivatives of this compound exhibit biocompatibility and antimicrobial properties suitable for pharmaceutical applications .

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBSHORRWZKAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042454 | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-68-4, 27214-38-6, 75685-84-6 | |

| Record name | 1-Monomyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monomyristin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol monomyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Does monomyristin exhibit antibacterial and antifungal properties?

A1: Yes, research suggests that this compound demonstrates antibacterial and antifungal activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli []. This compound's antifungal activity has been observed against Candida albicans [].

Q2: How does this compound exert its antibacterial effect?

A2: this compound's antibacterial mechanism appears to be related to its interaction with cell membranes. Against Gram-positive bacteria (e.g., S. aureus, B. subtilis), this compound causes cell membrane destruction []. In contrast, against Gram-negative bacteria (e.g., P. aeruginosa, E. coli), it primarily damages the lipopolysaccharides within the cell walls [].

Q3: Does the position of the acyl group on the glycerol backbone influence this compound's antibacterial activity?

A3: Yes, studies have shown that the position of the acyl group significantly influences the antibacterial activity of this compound. 1-Monomyristin exhibited higher activity against S. aureus, Aggregatibacter actinomycetemcomitans, and C. albicans compared to 2-monomyristin [].

Q4: Are there synergistic effects with other compounds?

A4: Interestingly, synergistic relationships have been observed between this compound and other monoglycerides, such as monolaurin, in inhibiting the growth of Staphylococcus aureus [].

Q5: Does this compound affect bacterial spores?

A5: this compound has been shown to impact the heat resistance of Bacillus cereus spores. Interestingly, its presence at certain concentrations increased the spores’ heat resistance, potentially by interacting with spore membranes [].

Q6: How does this compound impact spore germination?

A6: Research suggests that this compound can inhibit the germination of Bacillus cereus and Clostridium botulinum spores, possibly by interfering with the germinant's access to its binding site(s) and disrupting processes leading to heat resistance loss [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C17H34O4, and its molecular weight is 302.46 g/mol.

Q8: How is this compound typically characterized?

A8: Common characterization techniques for this compound include Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) []. These techniques help confirm its structure and purity.

Q9: What are some applications of this compound?

A9: this compound finds applications in various fields:

- Food Industry: As an emulsifier in food products like bread and ice cream to improve texture, stability, and delay staling [, ].

- Pharmaceuticals: As a potential carrier for drug delivery systems like cubosomes and nanoparticles [, ].

- Antimicrobial agent: Its antibacterial and antifungal properties make it a potential candidate for developing antimicrobial agents for food preservation or medical applications [, ].

Q10: How does the chain length of monoglycerides affect their functionality in food applications?

A10: The chain length of monoglycerides significantly influences their functionality in food applications:

- Texture and Staling: In bread made with waxy cornstarch, this compound, alongside monopalmitin, was more effective at decreasing firmness and stale flavor compared to monostearin [].

Q11: How does this compound behave at the hexane/water interface?

A11: this compound acts as a surfactant, decreasing the interfacial tension between hexane and water []. Its adsorbed film at this interface exhibits an expanded state, suggesting a less ordered arrangement compared to closely packed molecules [].

Q12: How does this compound interact with amylose?

A12: this compound can form complexes with amylose, a linear component of starch. Depending on the temperature and duration of heat treatment, these complexes can adopt either an amorphous structure (form I) or a crystalline structure (form II) []. The formation of these complexes can influence the texture and properties of starch-containing food products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.